N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

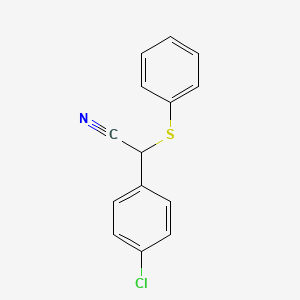

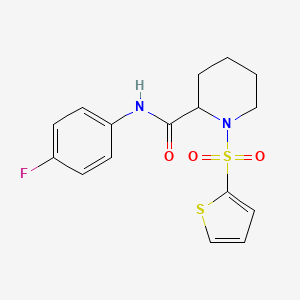

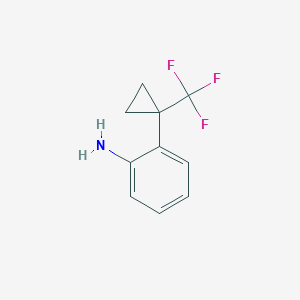

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FMB or FMBI and is a derivative of benzothiazole. In

Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound demonstrates potent antibacterial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and NDM-1 Escherichia coli . Its mechanism of action involves disrupting the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division. By inhibiting FtsZ, this compound effectively halts bacterial growth and leads to cell death. Notably, its minimum inhibitory concentrations (MICs) against drug-resistant strains are lower than those of methicillin and vancomycin.

Fluorescent Properties

While not directly related to its antibacterial activity, the compound’s structure contains interesting fluorophoric elements. For instance, introducing a para-methoxy group leads to a significant bathochromic shift in both absorbance and emission wavelengths . This property could find applications in fluorescence-based assays or imaging studies.

O-GlcNAcase Inhibition

The synthesis of molecules related to this compound has been explored as potential inhibitors of O-GlcNAcase (OGA), an enzyme involved in post-translational modification. Although not yet fully characterized, these derivatives may contribute to the development of therapeutic agents for conditions related to O-GlcNAcylation .

Propiedades

IUPAC Name |

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2OS/c1-10-6-3-4-7-11(10)15(20)18-16-19(2)14-12(17)8-5-9-13(14)21-16/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQDPLQLZXNANW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N=C2N(C3=C(C=CC=C3S2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2839225.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2839229.png)

![[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 3-methoxybenzoate](/img/structure/B2839233.png)

![6-[[4-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2839236.png)